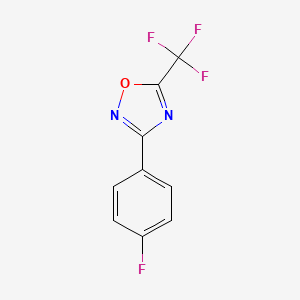

3-(4-Fluorophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4N2O/c10-6-3-1-5(2-4-6)7-14-8(16-15-7)9(11,12)13/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFARILGMEUMKIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzohydrazide with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

3-(4-Fluorophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s unique properties make it a valuable tool for studying biological processes and interactions.

Industry: The compound is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The oxadiazole ring also contributes to its stability and reactivity, allowing it to participate in various biochemical reactions.

Comparison with Similar Compounds

Substituent Position and Type

- Pleconaril (3-(3,5-dimethyl-4-[[3-(3-methyl-5-isoxazolyl)propyl]oxy]phenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole):

This antiviral agent shares the 5-(trifluoromethyl)-1,2,4-oxadiazole core but substitutes position 3 with a bulky dimethyl-isoxazolepropyloxy group. The trifluoromethyl group enhances metabolic stability, while the 3-substituent facilitates enterovirus capsid binding . - DDO7232 (3-(1H-Benzo[d]imidazol-6-yl)-5-(4-fluorophenyl)-1,2,4-oxadiazole):

Replacing the trifluoromethyl group with a benzoimidazole moiety shifts the compound’s activity toward Nrf2/ARE pathway activation, demonstrating anti-inflammatory effects in colitis models. The 4-fluorophenyl group likely enhances membrane permeability . - SEW2871 (5-[4-phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole):

The dual trifluoromethyl groups and thienyl substitution optimize its potency as an S1P1 receptor agonist, highlighting the importance of lipophilic substituents in receptor binding .

Pharmacological Profiles

Trends :

- Antiviral Activity : Bulky 3-substituents (e.g., Pleconaril) are critical for capsid interaction.

- Anti-inflammatory/Cytoprotective : Heteroaromatic 3-substituents (e.g., benzoimidazole in DDO7232) correlate with oxidative stress modulation.

- Anticancer Activity : Halogenated aryl/heteroaryl groups (e.g., chlorothiophene in Compound 1d) enhance pro-apoptotic effects .

Physicochemical and Material Properties

- Energetic Materials : Compounds like bis(1,2,4-oxadiazolyl)furoxan (BOF) leverage the oxadiazole ring’s stability for high detonation velocities (D: 9053 m/s). However, the target compound’s 4-fluorophenyl group may reduce thermal stability compared to nitro-functionalized analogs .

- Solubility : Carboxylic acid derivatives (e.g., 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid) exhibit higher aqueous solubility than the target compound due to ionizable groups, which is critical for bioavailability .

Biological Activity

3-(4-Fluorophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications, supported by relevant data tables and case studies.

- Molecular Formula : C10H4F4N2O

- Molecular Weight : 250.14 g/mol

- CAS Number : 83081-29-2

Synthesis

The synthesis of this compound typically involves cyclization reactions between appropriate hydrazides and carboxylic acid derivatives under acidic or basic conditions. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound.

Biological Activity Overview

Research has demonstrated that compounds within the oxadiazole family exhibit a range of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Antibacterial Activity

Studies have shown that oxadiazole derivatives exhibit significant antibacterial activity against various strains of bacteria. For instance:

- Compound Efficacy : A study reported that certain 1,3,4-oxadiazole derivatives demonstrated potent antibacterial effects against Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL .

Antifungal Activity

The antifungal potential of oxadiazoles has also been explored:

- Activity Against Fungi : Compounds were found to inhibit Candida albicans growth effectively, with IC50 values ranging from 5 to 10 µg/mL .

Anticancer Activity

The anticancer properties of this compound have been particularly noteworthy:

- Cell Line Studies : In vitro studies revealed that this compound exhibited cytotoxic effects on several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values reported between 15 µM to 30 µM .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in cellular proliferation and survival pathways.

- Apoptosis Induction : Studies indicate that it can increase p53 expression levels and promote caspase activation leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazoles is highly dependent on their chemical structure:

- Substituent Effects : The presence of electron-withdrawing groups (like trifluoromethyl) enhances biological potency compared to unsubstituted analogs.

- Fluorine Substitution : The fluorine atom in the phenyl ring contributes significantly to the lipophilicity and binding affinity of the compound .

Case Studies

Several case studies highlight the therapeutic potential of oxadiazoles:

- Anticancer Study : A recent study evaluated a series of oxadiazole derivatives for their anticancer effects on MCF-7 cells. The most active derivative demonstrated an IC50 comparable to established chemotherapeutics like Tamoxifen .

- Antimicrobial Evaluation : Another investigation assessed the antibacterial properties against clinical isolates of Staphylococcus aureus, showing promising results with MIC values lower than those of traditional antibiotics .

Q & A

Basic: What are the optimal synthetic routes for 3-(4-fluorophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole?

The compound is typically synthesized via cyclocondensation of fluorophenyl-substituted precursors with trifluoromethyl-containing reactants. Key steps include:

- Precursor selection : Use of 4-fluorobenzamide derivatives and trifluoroacetamidoxime under reflux in anhydrous solvents (e.g., DMF or THF) to form the oxadiazole ring .

- Reaction optimization : Yields improve with catalytic bases (e.g., KCO) and controlled heating (80–100°C for 6–12 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

- Comparative data : Analogous oxadiazoles (e.g., 3-(chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole) show similar protocols but require halogenated intermediates for substituent diversity .

Basic: What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : NMR distinguishes fluorophenyl and trifluoromethyl groups (δ = -60 to -70 ppm for CF, -110 to -120 ppm for aromatic F) .

- X-ray crystallography : Resolves steric effects of the trifluoromethyl group and confirms oxadiazole ring planarity (bond angles ~120°) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (CHFNO: theoretical 256.03 g/mol) and fragmentation patterns .

Advanced: How do substituents (fluorophenyl, trifluoromethyl) influence bioactivity?

- Trifluoromethyl : Enhances lipophilicity (logP +0.5–1.0 vs non-CF analogs) and metabolic stability by reducing CYP450 oxidation .

- Fluorophenyl : Improves target binding via halogen bonding (e.g., with kinase ATP pockets) and modulates electron-withdrawing effects on the oxadiazole ring .

- Structural comparison : Derivatives like 5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole show weaker antibacterial activity (MIC = 32 µg/mL) than the fluorophenyl analog (MIC = 8 µg/mL), highlighting fluorine’s role .

Advanced: How to resolve contradictory data on biological activity across studies?

- Substituent positioning : Activity varies with substitution patterns (e.g., 3-(3-fluorophenyl) vs 4-fluorophenyl). For example, 4-fluorophenyl enhances antifungal activity (IC = 2 µM) compared to 3-fluorophenyl (IC = 10 µM) due to improved target alignment .

- Assay conditions : Discrepancies in MIC values may arise from solvent choice (DMSO vs aqueous buffers) or bacterial strain variability. Standardize protocols using CLSI guidelines .

Advanced: What computational strategies predict binding modes of this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or EGFR). The trifluoromethyl group often occupies hydrophobic pockets, while fluorophenyl engages in π-π stacking .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories. Fluorine atoms show strong van der Waals interactions with residues like Phe506 in kinases .

Advanced: How to design analogs with improved pharmacokinetic properties?

- Substituent engineering : Replace trifluoromethyl with pentafluorosulfanyl (SF) for enhanced solubility and bioavailability.

- Heterocycle fusion : Attach triazole or pyrazole rings to the oxadiazole core (e.g., 4-(1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazoles) to diversify binding motifs .

Basic: What are the stability profiles under experimental conditions?

- Thermal stability : Decomposes at >200°C (TGA data). Store at -20°C in inert atmospheres to prevent hydrolysis .

- Solution stability : Stable in DMSO for 1 week (HPLC purity >90%); avoid aqueous buffers with pH >8.0 due to oxadiazole ring opening .

Advanced: What material science applications exist for this compound?

- Luminescent materials : The rigid oxadiazole core and electron-deficient CF group enable blue fluorescence (λ = 450 nm). Used in OLED layer design .

- Polymer additives : Improves thermal resistance in polyimides (T increases by 20°C at 5 wt% loading) .

Advanced: How to address low solubility in biological assays?

- Co-solvent systems : Use 10% β-cyclodextrin in PBS or PEG-400/DMSO mixtures (v/v 1:1) to achieve 1 mM solubility .

- Prodrug design : Synthesize phosphate or ester derivatives (e.g., 5-(trifluoromethyl)-1,2,4-oxadiazole-3-methyl phosphate) for enhanced aqueous solubility .

Advanced: Why do in vitro and in vivo activity results diverge?

- Metabolic clearance : Rapid glucuronidation of the oxadiazole ring in liver microsomes reduces bioavailability. Use CYP450 inhibitors (e.g., ketoconazole) in vivo to prolong half-life .

- Tissue distribution : Fluorine’s electronegativity limits blood-brain barrier penetration. Modify with zwitterionic groups (e.g., sulfobetaine) for CNS targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.